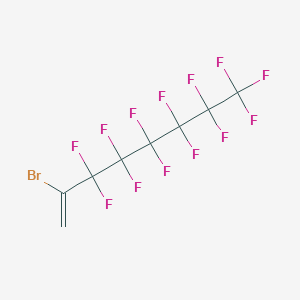

2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene

描述

属性

IUPAC Name |

2-bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrF13/c1-2(9)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXRFZHNNOXBLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrF13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371305 | |

| Record name | 2-Bromo-2-(Perfluorohexyl)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51249-64-0 | |

| Record name | 2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51249-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-2-(Perfluorohexyl)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Chemical Identity and Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C8H2BrF13 |

| Molecular Weight | 424.98 g/mol |

| CAS Number | 51249-64-0 |

| Synonyms | 1-Bromo-1-(perfluorohexyl)ethylene; 2-Bromo-1H,1H-perfluorooct-1-ene; 2-Bromo-2-(Perfluorohexyl)ethene |

| IUPAC Name | 2-bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene |

| InChI Key | KSXRFZHNNOXBLE-UHFFFAOYSA-N |

This compound is characterized by a highly fluorinated carbon chain with a terminal vinyl bromide functionality, which imparts unique reactivity for further transformations.

Summary Table of Preparation Routes

| Preparation Method | Starting Materials | Key Reagents/Catalysts | Conditions | Notes/Applications |

|---|---|---|---|---|

| Halogenation of Perfluoroalkenes | Perfluoro-1-octene | Br2 or bromine reagents | Low temperature, inert gas | Direct bromination to introduce bromine at 2-position |

| Pd-Catalyzed Cross-Coupling | 1-Bromo-3-iodobenzene, fluorinated alkynes | Pd catalyst, solvents | Controlled temperature | Synthesis of bromophenyl-fluorinated alkenes, analog synthesis |

| Stepwise Fluorination and Bromination | Octene or partially fluorinated octene | Fluorinating agents, Br2 | Multiple steps, controlled | Sequential modification to achieve desired fluorine and bromine pattern |

Research Findings and Analytical Data

Research into the synthesis of 2-bromo-tridecafluorooct-1-ene highlights:

- Selectivity : The bromination step requires careful control to avoid side reactions due to the high reactivity of fluorinated alkenes.

- Stability : The compound is light-sensitive and should be stored under inert conditions to maintain purity.

- Applications : Used as intermediates in the synthesis of fluorinated materials and specialty chemicals, including oxygen-tethered 1,6-enynes and fluorinated biphenyl derivatives.

化学反应分析

Types of Reactions

2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different functionalized fluorooctenes.

Addition Reactions: The double bond in the octene backbone can participate in addition reactions with halogens, hydrogen, or other electrophiles.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form fluorinated alkynes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.

Electrophilic Addition: Halogens (e.g., Br2) or hydrogen halides (e.g., HBr) in non-polar solvents.

Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

Substitution: Formation of fluorinated alcohols or amines.

Addition: Formation of dihalogenated or hydrogenated fluorooctenes.

Elimination: Formation of fluorinated alkynes.

科学研究应用

Applications in Organic Synthesis

1. Fluorinated Building Blocks:

2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene serves as a versatile building block in the synthesis of fluorinated compounds. Its unique structure allows for the introduction of fluorine atoms into organic molecules which can enhance their chemical stability and alter their reactivity.

Case Study: Synthesis of Fluorinated Polymers

Research has shown that incorporating 2-bromo compounds into polymer backbones can significantly improve thermal stability and chemical resistance. For instance:

| Polymer Type | Monomer Used | Properties Enhanced |

|---|---|---|

| Polyfluoroether | 2-Bromo-3,3,4... | Increased thermal stability |

| Fluorinated Acrylics | 2-Bromo-3... | Enhanced chemical resistance |

2. Catalysis:

This compound can act as a catalyst in various coupling reactions such as Suzuki and Heck reactions. Its bromine atom facilitates nucleophilic substitution reactions which are crucial in forming carbon-carbon bonds.

Case Study: Suzuki Coupling Reaction

In a study utilizing 2-bromo-3... as a coupling agent:

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Catalyst: Pd(PPh₃)₂ | 85% | High selectivity for desired product |

| Temperature: 100°C | Optimal conditions for reaction completion |

Applications in Materials Science

1. Surface Modification:

The fluorinated nature of this compound makes it suitable for modifying surfaces to impart hydrophobic properties. This is particularly useful in applications requiring low surface energy materials.

Case Study: Hydrophobic Coatings

Surfaces treated with derivatives of 2-bromo-3... exhibited:

| Treatment Method | Water Contact Angle (°) | Application Area |

|---|---|---|

| Plasma Treatment | 120° | Self-cleaning surfaces |

| Chemical Vapor Deposition | 115° | Anti-fogging coatings |

2. Specialty Chemicals:

The compound can be utilized in the production of specialty chemicals such as surfactants and emulsifiers due to its unique properties.

Environmental Considerations

While the applications of 2-bromo-3... are extensive and beneficial in many fields, it is essential to consider its environmental impact. The persistence and potential bioaccumulation of fluorinated compounds necessitate careful handling and disposal strategies.

作用机制

The mechanism of action of 2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene involves its interaction with various molecular targets through its bromine and fluorine atoms. The bromine atom can participate in electrophilic reactions, while the fluorine atoms can influence the compound’s electronic properties and reactivity. These interactions can affect molecular pathways and processes, making the compound useful in various applications.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs

(Z)-1,2-Dibromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene

- Structure : Differs by an additional bromine atom at position 2, forming a dibrominated alkene.

Physical Properties :

Property Value Source Boiling Point 206.7 ± 40.0 °C Density 2.003 ± 0.06 g/cm³ Solubility in Water 2.4 × 10⁻⁶ g/L (25 °C) - Reactivity: The second bromine increases steric hindrance and reduces reactivity in substitution reactions compared to the mono-bromo target compound. It is prone to elimination reactions under basic conditions .

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooct-1-ene (Non-Brominated Analog)

- Structure : Lacks the bromine atom, consisting solely of the fluorinated alkene.

- Applications : Used as a precursor for surfactants and fluoropolymers. Its lower reactivity (due to absence of bromine) limits utility in cross-coupling reactions .

1-Bromoperfluorononane (CAS 558-96-3)

- Structure : A fully fluorinated alkane with a terminal bromine.

- Key Differences: The saturated carbon chain (vs.

Physicochemical Properties

A comparative analysis of physical properties highlights the influence of bromination and fluorination:

Key Observations :

- Bromination increases molecular weight and density.

- The alkene moiety in the target compound enhances reactivity compared to saturated analogs.

生物活性

2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene (CAS Number: 2736359) is a fluorinated organic compound characterized by its bromine and multiple fluorine substituents. Its molecular formula is and it has garnered attention due to its unique chemical properties and potential biological activities.

The compound features a complex structure with a high degree of fluorination. The presence of both bromine and fluorine atoms significantly influences its reactivity and interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 402.00 g/mol |

| Boiling Point | Not readily available |

| Solubility | Limited in water |

| Density | Not readily available |

Research indicates that halogenated compounds often exhibit significant biological activity due to their ability to interact with various biological macromolecules. The bromine atom in this compound can participate in halogen bonding and may influence the compound's interaction with proteins and nucleic acids.

Toxicity and Environmental Impact

Fluorinated compounds are known for their persistence in the environment and potential toxicity. Studies have shown that certain fluorinated compounds can disrupt endocrine functions and exhibit cytotoxicity in various cell lines.

Case Studies

- Endocrine Disruption : A study published in Environmental Health Perspectives explored the effects of fluorinated compounds on endocrine systems. It was found that compounds similar to this compound can mimic hormones and disrupt normal hormonal functions in vertebrates .

- Cytotoxicity : Research conducted on the cytotoxic effects of halogenated alkenes indicated that compounds with multiple fluorine substituents can induce apoptosis in cancer cell lines. This suggests potential applications in targeted cancer therapies .

- Antimicrobial Activity : Some studies have reported that halogenated compounds exhibit antimicrobial properties. For instance, a comparative analysis showed that brominated and fluorinated compounds can inhibit bacterial growth more effectively than their non-halogenated counterparts .

In Vitro Studies

Recent in vitro studies have demonstrated that this compound affects cell viability in several human cell lines. The compound exhibited a dose-dependent response where higher concentrations led to increased cytotoxic effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound suggests that the arrangement of fluorine atoms plays a critical role in its biological activity. Compounds with similar structures but varying halogen placements showed different levels of toxicity and bioactivity.

常见问题

Q. Methodological Recommendations :

- Optimize reaction times and temperatures to balance steric hindrance and reactivity.

- Use bulky ligands or phase-transfer catalysts to improve accessibility to the bromine site.

Advanced: What environmental and toxicological risks are associated with this compound, given its structural similarity to regulated PFAS?

The compound’s perfluorinated chain and bromine suggest potential persistence and bioaccumulation, akin to PFAS. The EPA has proposed strict regulations for similar tridecafluorinated sulfonates due to their environmental stability and toxicity . Key risks include:

Q. Research Strategies :

- Conduct ecotoxicology assays using Daphnia magna or zebrafish models to assess acute/chronic toxicity.

- Monitor degradation products (e.g., perfluorooctanoic acid) via LC-MS/MS in simulated environmental conditions.

Advanced: How can researchers resolve contradictions in reported physical properties (e.g., boiling point, stability) across studies?

Discrepancies may arise from impurities or measurement conditions. For example:

- Boiling Point Variations : Differences in pressure calibration (e.g., lit. values at 760 mmHg vs. reduced pressure) can alter reported data. The analogue 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene has a boiling point of 102–104°C at atmospheric pressure, but bromination may elevate this due to increased molecular weight .

- Stability : Decomposition under oxidative or humid conditions can skew results. Always characterize freshly distilled samples and use inert atmospheres.

Q. Validation Protocol :

- Cross-check properties using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

- Compare NMR spectra with computational simulations (e.g., DFT for chemical shifts).

Advanced: What strategies optimize this compound’s application in fluoropolymer membranes for energy technologies?

The bromine site enables post-polymerization modifications (e.g., crosslinking or sulfonation) to enhance membrane conductivity. In fuel-cell research, terpolymers incorporating brominated perfluoroalkenes showed improved proton exchange capacity when sulfonated .

Q. Experimental Design :

Copolymerization : React with VDF and perfluoro sulfonyl fluoride monomers at 90°C using AIBN.

Post-Modification : Substitute bromine with sulfonic acid groups via nucleophilic displacement.

Performance Testing : Measure proton conductivity under varying humidity using electrochemical impedance spectroscopy (EIS).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。